
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves reactions between different reagents, under specific conditions of temperature, pressure, and pH .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. X-ray crystallography might be used if the compound forms crystals .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its synthesis reaction, reactions with other compounds, and its decomposition .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, optical activity, etc. The compound’s stability under various conditions might also be studied.Scientific Research Applications
Sustainable Chemistry and Material Science
2,5-Dimethylfuran (DMF), a key structural component of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide, is highlighted for its role in sustainable chemistry. Research by Chernyshev, Kravchenko, and Ananikov (2017) emphasizes DMF as a pivotal platform chemical derived from biomass, offering an alternative to non-renewable hydrocarbon sources. DMF and its derivatives are recognized for their potential in producing polymers, fuels, and functional materials, showcasing their importance in advancing renewable resources in the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Additionally, Fan et al. (2019) provide a comprehensive review on the use of 5-Hydroxymethylfurfural (HMF), a closely related furan derivative, in organic synthesis. This review elucidates HMF's versatility as a building block for synthesizing various value-added chemicals and materials, underscoring the compound's utility in integrating renewable carbon sources into diverse chemical products (Fan, Verrier, Queneau, & Popowycz, 2019).
Environmental and Health Applications
Research into furan derivatives also extends into environmental and health sectors. Nguyen et al. (2021) discuss the application of biomass-derived DMF as an alternative fuel for compression and spark ignition engines. Their findings suggest that DMF, due to its favorable physicochemical properties, can significantly reduce emissions without compromising engine performance when blended with traditional fuels. This highlights the potential environmental benefits of furan derivatives in reducing reliance on fossil fuels and mitigating pollution (Nguyen et al., 2021).
The exploration of furan derivatives in scientific research showcases their versatility across various fields, including sustainable chemistry, materials science, and environmental applications. Although direct studies on N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide are limited, the research on related compounds provides valuable insights into the potential applications and benefits of such chemicals in advancing sustainable and innovative solutions.
For more comprehensive information and insights into the broader applications and potential of furan derivatives in scientific research, the following references are invaluable resources:
- Conversion of plant biomass to furan derivatives and sustainable access to the new generation of polymers, functional materials and fuels (Chernyshev, Kravchenko, & Ananikov, 2017)
- 5-Hydroxymethylfurfural (HMF) in Organic Synthesis: A Review of its Recent Applications Towards Fine Chemicals (Fan, Verrier, Queneau, & Popowycz, 2019)
- Biomass-derived 2,5-dimethylfuran as a promising alternative fuel: An application review on the compression and spark ignition engine (Nguyen et al., 2021)
Mechanism of Action
Target of Action
It is known that the compound contains a 2,5-dimethylfuran-3-yl group , which is a member of the class of furans and is known to interact with various biological targets.
Mode of Action
Compounds containing a 2,5-dimethylfuran-3-yl group are known to interact with their targets through various mechanisms, including direct binding and modulation of target activity .
Biochemical Pathways
Compounds containing a 2,5-dimethylfuran-3-yl group are known to be involved in various biological processes, including flavoring agent, plant metabolite, and mutagen .
Result of Action
Compounds containing a 2,5-dimethylfuran-3-yl group are known to have various biological activities, including anti-inflammatory, antimitotic, anti-leishmanial, anti-invasive, antifungal, antimalarial, and anti-tumor properties .
Safety and Hazards
properties
IUPAC Name |
N'-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-12-16(14(2)25-13)17(22)9-11-21-19(24)18(23)20-10-8-15-6-4-3-5-7-15/h3-7,12,17,22H,8-11H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHDOAGWHPKTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2917090.png)
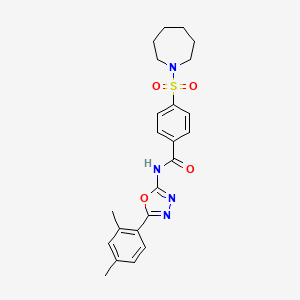
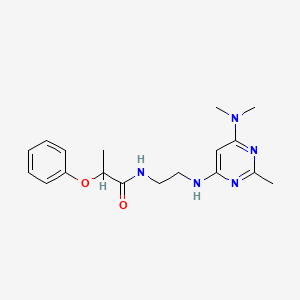
![1-(Cyclopropylmethyl)-2-[(4-phenylphenoxy)methyl]aziridine](/img/structure/B2917097.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2917100.png)
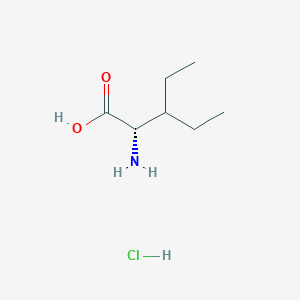
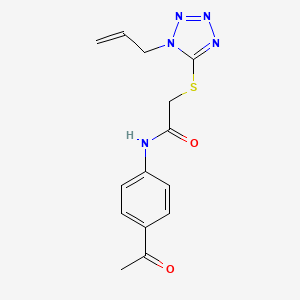
![Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone](/img/structure/B2917103.png)
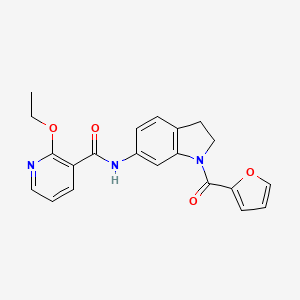

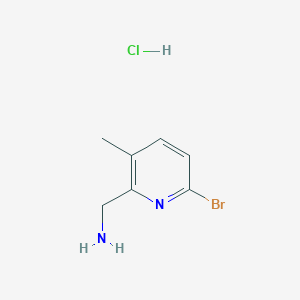
![7-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2917110.png)
![2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917111.png)
